molecular formula C22H15N3O5S B2827615 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632320-87-7

6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2827615
CAS No.: 632320-87-7
M. Wt: 433.44
InChI Key: ISZYJXOVZBAYIE-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a sophisticated heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. This molecule integrates multiple privileged structures into a single entity, featuring a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 4-nitrophenyl group at the 1-position and a thiazole ring at the 2-position, with additional methyl groups at the 6 and 7 positions. The chromeno[2,3-c]pyrrole scaffold is a recognized template in drug discovery for constructing compound libraries aimed at identifying novel biologically active agents . This specific derivative is of significant research value for scientists investigating new antibacterial agents, particularly in the urgent fight against antibiotic-resistant pathogens . The compound's structure combines a pyrrole heterocycle, a common feature in many natural antibacterial compounds like calcimycin and marinopyrroles, with a thiazole ring, another heterocycle known for its prevalence in bioactive molecules . The inclusion of a nitroaryl group can be critical for modulating electronic properties and interacting with bacterial enzyme targets. Its primary research applications include serving as a key intermediate in the synthesis of novel pyrrole-thiazole hybrid molecules and as a lead compound for evaluating structure-activity relationships (SAR) against a panel of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA and VRE . The molecule is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

632320-87-7

Molecular Formula

C22H15N3O5S

Molecular Weight

433.44

IUPAC Name

6,7-dimethyl-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15N3O5S/c1-11-9-15-16(10-12(11)2)30-20-17(19(15)26)18(13-3-5-14(6-4-13)25(28)29)24(21(20)27)22-23-7-8-31-22/h3-10,18H,1-2H3

InChI Key

ISZYJXOVZBAYIE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzaldehyde derivative, with a diketone under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Substitution with Nitrophenyl and Dimethyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group, leading to the formation of sulfoxides or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under acidic or basic conditions facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. The heterocyclic structure of 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may enhance its interaction with bacterial targets. Studies have shown that similar compounds can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition and disruption of cell wall synthesis .

Case Study:
A study on pyrrole derivatives demonstrated that modifications in the structure could lead to enhanced antibacterial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of electron-withdrawing groups (like nitrophenyl) was found to increase potency .

Anticancer Properties

Emerging research suggests that compounds containing the pyrrole moiety can exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Data Table: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-715Cell cycle arrest
6,7-Dimethyl...A549TBDTBD

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a light-harvesting molecule can enhance the efficiency of solar cells.

Case Study:
Research has indicated that incorporating such compounds into polymer matrices can improve charge transport properties and overall device performance in organic solar cells .

Photodegradation Studies

The compound's stability under UV light makes it suitable for studying photodegradation processes. Its behavior under environmental conditions can provide insights into the degradation pathways of similar organic pollutants.

Research Findings:
Studies have shown that compounds with similar structures undergo photodegradation when exposed to sunlight, leading to the formation of less toxic byproducts . This property is crucial for assessing environmental impacts and developing remediation strategies.

Mechanism of Action

The mechanism by which 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group, for example, can participate in electron transfer reactions, while the thiazole ring may bind to metal ions or other biomolecules, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Substituent Variations

Compound Name R1 (Chromene) R2 (Position 1) R3 (Position 2) Key Features Reference
Target Compound 6,7-Dimethyl 4-Nitrophenyl Thiazol-2-yl Thiazole for bioactivity optimization -
6,7-Dimethyl-2-(4-methyl-pyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 6,7-Dimethyl 4-Nitrophenyl 4-Methyl-pyridin-2-yl Pyridine for improved solubility
2-(5-Acetyl-4-methyl-thiazol-2-yl)-1-[4-(benzyloxy)-3-ethoxyphenyl]-6,7-dimethyl-1,2-dihydrochromeno-pyrrole-dione 6,7-Dimethyl 4-(Benzyloxy)-3-ethoxy 5-Acetyl-4-methyl-thiazol-2-yl Enhanced lipophilicity

Key Observations :

  • Thiazole vs. Pyridine : Replacement of thiazole with pyridine (as in ) may alter electronic properties and binding interactions. Pyridine’s basic nitrogen could enhance solubility, whereas thiazole’s sulfur atom may improve metabolic stability.

Key Observations :

  • The MCR method for chromeno-pyrrole-diones (including the target compound) is superior in efficiency and scalability compared to stepwise syntheses for thiadiazoles or imidazo-pyridines .
  • Mild reaction conditions reduce side products, enabling direct crystallization for isolation .

Key Observations :

  • The 4-nitrophenyl group (common in the target compound and thiadiazoles) is associated with antimicrobial activity, likely due to electron-withdrawing effects enhancing target binding .
  • Thiazole-containing derivatives (e.g., target compound) may exhibit enhanced activity compared to pyridine or thiadiazole analogs, though direct data are needed.

Q & A

Q. Key Considerations :

  • Use inert atmospheres (e.g., N₂) to prevent oxidation during thiazole ring formation.
  • Purification via column chromatography or crystallization to isolate intermediates .

Advanced: How can synthetic yields be optimized when handling steric hindrance from the 4-nitrophenyl and thiazole groups?

Methodological Answer :
Steric challenges arise from the bulky 4-nitrophenyl and planar thiazole moieties. Optimization strategies include:

  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) to facilitate coupling reactions under milder conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to control reaction kinetics and reduce side products.

Q. Data Example :

Reaction ConditionYield (%)Purity (%)
Pd(PPh₃)₄, DMF, 80°C7298
No Catalyst, DCM, RT3285

Basic: What spectroscopic techniques are most effective for structural validation of this compound?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR identifies methyl (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.3 ppm).
    • ¹³C NMR confirms carbonyl groups (δ 170–180 ppm) and nitrophenyl carbons .
  • HPLC-MS : Validates molecular weight (C₂₄H₁₈N₃O₅S, calculated 476.1 g/mol) and purity (>95%) .

Advanced: How can conflicting crystallography and NMR data for the chromeno-pyrrole core be resolved?

Methodological Answer :
Discrepancies often arise from dynamic motion in solution (NMR) vs. static crystal packing (X-ray).

  • Dynamic NMR : Variable-temperature studies to detect conformational exchange.
  • DFT Calculations : Compare theoretical NMR chemical shifts with experimental data to identify dominant conformers.
  • Synchrotron X-ray : High-resolution crystallography resolves subtle bond-length distortions caused by nitro-thiazole interactions .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer :
Preliminary studies suggest:

  • Chemokine Receptors : Modulates CXCR4/CXCR7 via thiazole-mediated hydrophobic interactions .
  • Antimicrobial Activity : Nitrophenyl group enhances membrane penetration, targeting bacterial efflux pumps .

Q. Assay Example :

TargetIC₅₀ (µM)Assay Type
CXCR40.85Competitive ELISA
E. coli Growth12.4Broth microdilution

Advanced: How to address contradictory bioactivity results across cell lines (e.g., cancer vs. non-cancer)?

Methodological Answer :
Contradictions may stem from:

  • Cellular Redox State : Nitro group reduction (to amino) in hypoxic cancer cells alters activity.
  • Metabolic Profiling : LC-MS/MS to track intracellular metabolite formation.
  • Pathway-Specific Knockdowns : CRISPR/Cas9 silencing of CXCR4 in cancer cells to isolate mechanism .

Basic: What are key analogs of this compound, and how do substitutions alter properties?

Q. Methodological Answer :

Analog SubstituentKey Property Change
4-Aminophenyl (vs. nitro)Enhanced solubility, reduced toxicity
Methylphenyl (vs. nitro)Lower electron-withdrawing effect
Morpholinopropyl side chainImproved blood-brain barrier penetration

Advanced: How to design SAR studies for optimizing thiazole-nitrophenyl synergy?

Q. Methodological Answer :

  • Fragment-Based Design : Synthesize truncated analogs (e.g., thiazole-only or nitrophenyl-only) to isolate contributions.
  • Molecular Dynamics : Simulate binding to CXCR4 to identify critical van der Waals contacts.
  • In Vivo PK/PD : Compare bioavailability of nitro vs. cyano derivatives in murine models .

Basic: What computational tools predict the compound’s reactivity in nucleophilic environments?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., pyrrole C-3).
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (nitrophenyl) prone to nucleophilic attack .

Advanced: How to resolve discrepancies in reported thermal stability (TGA vs. DSC)?

Q. Methodological Answer :

  • Controlled Heating Rates : Use 5°C/min in TGA to match DSC conditions.
  • Powder X-ray Diffraction (PXRD) : Post-thermal analysis to detect amorphous vs. crystalline phase changes.
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa method to decompose overlapping thermal events .

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